6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine
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Overview
Description
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6th position and an amine group at the 3rd position.
Preparation Methods
The synthesis of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves multiple steps. One common method includes the following steps :
Formation of the pyrazole ring: This is achieved by reacting α,β-alkynyl ketones with hydrazine monohydrate.
Cyclization: The pyrazole is then cyclized using gold-catalyzed reactions.
Bromination: The resulting compound is brominated at the 6th position using bromine or N-bromosuccinimide (NBS).
Amination: Finally, the amine group is introduced at the 3rd position using appropriate amine sources under suitable conditions.
Chemical Reactions Analysis
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom at the 6th position can be substituted with different groups using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, bromine, N-bromosuccinimide, and various amine sources. The major products formed from these reactions are typically derivatives of the original compound with modifications at the bromine or amine positions.
Scientific Research Applications
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine has several scientific research applications :
Medicinal Chemistry: It is used in the design and synthesis of small-molecule inhibitors for various kinases, including tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation and differentiation.
Biological Studies: The compound is used to study the biological pathways and mechanisms involved in cell proliferation, differentiation, and survival.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting specific molecular pathways in cancer and other diseases.
Mechanism of Action
The mechanism of action of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs) . These kinases are part of the receptor tyrosine kinase family and play a crucial role in cell signaling pathways. The compound inhibits the activity of TRKs by binding to their active sites, thereby blocking the downstream signaling pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) that are essential for cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine can be compared with other pyrazolopyridine derivatives, such as :
1H-Pyrazolo[3,4-b]pyridine: Similar structure but lacks the bromine and amine groups.
1H-Pyrazolo[4,3-c]pyridine: Different fusion pattern of the pyrazole and pyridine rings.
1H-Pyrazolo[4,3-a]pyridine: Another variation in the fusion pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and drug design.
Properties
IUPAC Name |
6-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H3,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORWCQUHVRKSTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679146 |
Source
|
Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211516-09-4 |
Source
|
Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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